2-amino-5-(methylamino)benzonitrile

Catalog No.
S6490537
CAS No.
150893-23-5
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-(methylamino)benzonitrile

CAS Number

150893-23-5

Product Name

2-amino-5-(methylamino)benzonitrile

IUPAC Name

2-amino-5-(methylamino)benzonitrile

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,11H,10H2,1H3

InChI Key

OXJSGJWNRYFYGA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N)C#N

2-Amino-5-(methylamino)benzonitrile is an organic compound characterized by the presence of both amino and methylamino functional groups attached to a benzene ring, along with a nitrile group. Its chemical formula is C9H10N3C_9H_{10}N_3, and it has a molecular weight of approximately 162.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of its functional groups.

, including:

  • Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

The biological activity of 2-amino-5-(methylamino)benzonitrile is linked to its ability to interact with various biological targets. The compound has been studied for its potential effects on enzyme inhibition and receptor modulation, which may influence cellular processes. The presence of both amino groups allows for hydrogen bonding and other interactions that can enhance its biological efficacy.

Common Synthesis Routes

  • Reaction with Methylamine: A common method involves the reaction of 2-chloro-5-nitrobenzonitrile with methylamine, followed by reduction of the nitro group to an amino group. This process typically requires solvents such as ethanol and a reducing agent like palladium on carbon under a hydrogen atmosphere.
  • Methylation of Amino Groups: Another approach includes the methylation of 5-amino-2-methylbenzonitrile using methyl iodide in the presence of a base like cesium carbonate in dimethylformamide.

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions, ensuring high yield and purity. Automation in these processes can enhance efficiency significantly.

2-Amino-5-(methylamino)benzonitrile has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for developing new compounds with desired properties, particularly in medicinal chemistry.

Studies on the interactions of 2-amino-5-(methylamino)benzonitrile with biological systems reveal its potential as a lead compound for drug development. Its ability to form hydrogen bonds and engage in various biochemical pathways makes it a candidate for further research into therapeutic applications, particularly in areas involving enzyme modulation and receptor binding.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-amino-5-(methylamino)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-2-methylbenzonitrileLacks the methylamino groupLess versatile in chemical reactivity
2-Amino-5-methylbenzonitrileDifferent positioning of amino groupsAlters chemical properties compared to target compound
4-Amino-2-(methylamino)benzonitrileDifferent substitution pattern on the benzene ringAffects reactivity and interaction profiles
2-Amino-5-nitrobenzonitrileContains a nitro group instead of methylaminoDifferent reactivity due to presence of nitro group

Uniqueness

The unique combination of both amino and methylamino groups in 2-amino-5-(methylamino)benzonitrile enhances its reactivity and interaction capabilities compared to similar compounds. This distinct profile makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

Explore Compound Types